molecular formula C24H24N2O3 B11168432 N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide

N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11168432
M. Wt: 388.5 g/mol
InChI Key: DYKIRHCNGSJDLF-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core with benzyloxy and 2-methylpropanoyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. One common route involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected using benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde.

    Formation of Benzamide: The protected aldehyde is then reacted with 4-aminobenzoyl chloride in the presence of a base to form N-[4-(benzyloxy)phenyl]benzamide.

    Introduction of 2-Methylpropanoyl Group: The final step involves the acylation of the amide nitrogen with 2-methylpropanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares a similar benzamide core but with different substituents.

    4’-Benzyloxy-2-bromopropiophenone: Contains a benzyloxy group but differs in the acyl group and overall structure.

Uniqueness

N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific combination of benzyloxy and 2-methylpropanoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-10-8-19(9-11-20)24(28)26-21-12-14-22(15-13-21)29-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

DYKIRHCNGSJDLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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